5''-Fluoropactamycin

Description

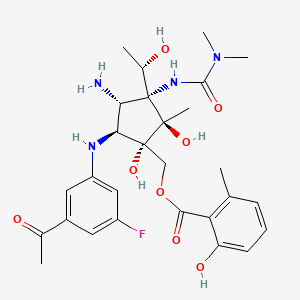

5''-Fluoropactamycin is a fluorinated analogue of the natural antibiotic pactamycin, produced via directed biosynthesis in Streptomyces pactum. The compound was first synthesized by supplementing the fermentation medium of Streptomyces pactum with 3-amino-5-fluorobenzoic acid, a fluorinated derivative of 3-aminobenzoic acid, a key precursor in pactamycin biosynthesis . This modification introduces a fluorine atom at the 5'' position of the aromatic moiety of pactamycin (Figure 1).

Pactamycin itself is a potent aminocyclitol antibiotic with broad-spectrum antimicrobial and cytotoxic activities, targeting prokaryotic and eukaryotic ribosomes . The fluorination strategy aimed to explore the impact of halogenation on bioactivity and biosynthesis efficiency.

Properties

Molecular Formula |

C28H37FN4O8 |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5S)-5-(3-acetyl-5-fluoroanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C28H37FN4O8/c1-14-8-7-9-20(36)21(14)24(37)41-13-27(40)23(31-19-11-17(15(2)34)10-18(29)12-19)22(30)28(16(3)35,26(27,4)39)32-25(38)33(5)6/h7-12,16,22-23,31,35-36,39-40H,13,30H2,1-6H3,(H,32,38)/t16-,22-,23-,26-,27+,28-/m0/s1 |

InChI Key |

QSCQVUYCJNYHCJ-WCINKGOFSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O |

Synonyms |

5''-fluoropactamycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

- Biosynthetic Flexibility : Fluorination is uniquely tolerated in Streptomyces pactum, whereas methylation at the same position disrupts biosynthesis, highlighting the specificity of precursor incorporation .

- 7-Deoxypactamycin: Removal of the 7'' oxygen reduces bioactivity, emphasizing the importance of this functional group for target binding .

Mechanistic Insights

The retention of bioactivity in 5''-Fluoropactamycin contrasts with other structural modifications (e.g., 7-deoxygenation), underscoring the role of electronic and steric effects. Fluorine’s small atomic radius and high electronegativity likely preserve the molecule’s interaction with ribosomal RNA, whereas bulkier groups (e.g., methyl) or loss of critical oxygen atoms disrupt binding .

Research Implications

Future studies could explore fluorination at other positions or combine it with additional modifications (e.g., glycosylation ) to enhance solubility or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.